molecular formula C7H6ClIN2O B13130595 2-Amino-4-chloro-5-iodobenzamide

2-Amino-4-chloro-5-iodobenzamide

Cat. No.: B13130595
M. Wt: 296.49 g/mol
InChI Key: CTIFAVWFOZKBIQ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodobenzamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of benzamide, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 2-chloro-5-nitrobenzoic acid, followed by reduction to form the corresponding amine. The final step involves the conversion of the amine to the benzamide derivative through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the benzamide can be reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Scientific Research Applications

2-Amino-4-chloro-5-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The amino and halogen substituents on the benzene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzamide
  • 2-Amino-5-iodobenzamide
  • 4-Chloro-5-iodobenzamide

Uniqueness

2-Amino-4-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common compared to other benzamide derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

2-amino-4-chloro-5-iodobenzamide

InChI

InChI=1S/C7H6ClIN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12)

InChI Key

CTIFAVWFOZKBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)N

Origin of Product

United States

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